molecular formula C8H9N3O2S B14155075 Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate CAS No. 96356-09-1

Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate

Katalognummer: B14155075
CAS-Nummer: 96356-09-1
Molekulargewicht: 211.24 g/mol
InChI-Schlüssel: JGDQWMOHEQAOEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate is a heterocyclic compound that features a fused ring system combining imidazole and thiadiazole moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate stands out due to its specific combination of imidazole and thiadiazole rings, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Eigenschaften

CAS-Nummer

96356-09-1

Molekularformel

C8H9N3O2S

Molekulargewicht

211.24 g/mol

IUPAC-Name

ethyl 2-imidazo[2,1-b][1,3,4]thiadiazol-6-ylacetate

InChI

InChI=1S/C8H9N3O2S/c1-2-13-7(12)3-6-4-11-8(10-6)14-5-9-11/h4-5H,2-3H2,1H3

InChI-Schlüssel

JGDQWMOHEQAOEZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CN2C(=N1)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.